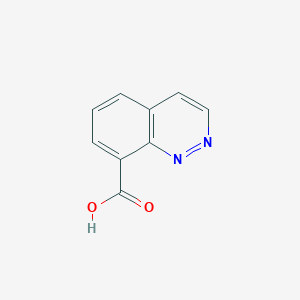

Cinnoline-8-carboxylic acid

CAS No.:

Cat. No.: VC18318886

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O2 |

|---|---|

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | cinnoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,(H,12,13) |

| Standard InChI Key | BMNLBBNBOLIBOK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)N=NC=C2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Cinnoline-8-carboxylic acid belongs to the cinnoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridazine ring. The carboxylic acid group at the 8th position introduces polarity and hydrogen-bonding capacity, influencing its reactivity and interactions . The IUPAC name is 3-oxo-4H-cinnoline-4-carboxylic acid, and its SMILES notation is O=C(O)C1C2C(=CC=NN=2)C=CC=1, reflecting the fused rings and substituent positions .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous cinnoline derivatives reveal planar configurations with bond lengths consistent with aromatic systems. Infrared (IR) spectra typically show peaks at 1,680–1,710 cm for the carbonyl group and 2,500–3,000 cm for carboxylic O–H stretching . Nuclear magnetic resonance (NMR) data for the 8-carboxylic acid derivative remain limited, but H NMR of related compounds displays aromatic proton signals between δ 7.5–8.5 ppm and a downfield-shifted carboxylic proton near δ 12–13 ppm .

Synthesis and Manufacturing

Classical Synthetic Routes

The Richter cinnoline synthesis, involving cyclization of o-alkynyl diazonium salts, is a foundational method for cinnoline cores . For the 8-carboxylic acid derivative, modifications include:

-

Cyclocondensation: Starting with 2-aminobenzoic acid derivatives, diazotization followed by cyclization in acidic media yields the cinnoline ring. Carboxylic acid introduction often employs carboxylation via Grignard reagents or hydrolysis of nitriles .

-

Metal-Catalyzed Reactions: Ruthenium- or iridium-catalyzed C–H activation/annulation reactions enable efficient construction of substituted cinnolines. For example, Pd-catalyzed coupling of aryl halides with carbon monoxide introduces carboxylic acid groups .

Industrial-Scale Production

Commercial synthesis (e.g., CAS 1896374-95-0) typically involves:

-

Step 1: Diazotization of 2-amino-3-nitrobenzoic acid.

-

Step 2: Cyclization under acidic conditions to form the cinnoline core.

-

Step 3: Reduction of nitro groups and oxidation to install the carboxylic acid .

Yields exceed 70% in optimized protocols, with purification via recrystallization or chromatography .

Physicochemical Properties

The compound’s low solubility in water necessitates formulation strategies like salt formation (e.g., sodium or potassium salts) for pharmaceutical applications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Antibiotics: Functionalization at the 8th position yields quinolone analogs with enhanced bioavailability .

-

Kinase Inhibitors: Its planar structure facilitates ATP-binding pocket interactions in tyrosine kinase targets .

Materials Science

Cinnoline-8-carboxylic acid’s conjugated π-system enables use in organic semiconductors. Thin-film transistors incorporating this derivative show hole mobility of 0.1–0.5 cm/V·s .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Avoid ingestion |

| Skin Irritation | H315 | Wear gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use in ventilated areas |

Material Safety Data Sheets (MSDS) recommend storage at 2–8°C in airtight containers. Spills should be neutralized with sodium bicarbonate .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent work employs chiral iridium catalysts to produce enantiomerically pure cinnoline-8-carboxylic acid derivatives (ee > 90%), expanding access to stereoselective drug candidates .

Targeted Drug Delivery

Nanoparticle conjugates (e.g., PEGylated liposomes) enhance solubility and tumor accumulation in preclinical models, reducing systemic toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume